![molecular formula C16H14Cl2N4O2S B1458789 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 1637713-30-4](/img/structure/B1458789.png)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Overview
Description
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The structure of this compound includes:
- A pyrido[2,3-d]pyrimidine core.
- Substituents such as a dichlorophenyl group and a methylthio group , which may enhance its lipophilicity and biological activity.
Biological Activity Overview
Pyrido[2,3-d]pyrimidines have been studied for various biological activities including:
- Anticancer properties : These compounds show promise in inhibiting cancer cell proliferation.
- Kinase inhibition : Particularly against fibroblast growth factor receptors (FGFRs), which are critical in cancer progression.
The proposed mechanism involves the inhibition of specific kinases that regulate cell signaling pathways. By disrupting these pathways, the compound may hinder abnormal cell growth and proliferation, making it a candidate for cancer therapy .
Case Studies and Research Findings
- Anticancer Activity :
- Kinase Inhibition :
Table 1: Biological Activity Summary of Pyrido[2,3-d]pyrimidine Derivatives
Compound Name | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |
---|---|---|---|---|
Compound A | FGFR1 | 0.0105 | A549 | |
Compound B | FGFR2 | 0.128 | NCI-H1975 | |
Compound C | RIPK2 | 0.016 | U2OS |
Pharmacological Applications
The unique structure of This compound suggests several potential applications:
- Cancer therapeutics : Due to its kinase inhibition properties.
- Inflammatory diseases : As some studies indicate its role in modulating inflammatory pathways.
Scientific Research Applications
Structural Characteristics
The structural composition of the compound includes:
- Two chlorine atoms (dichloro) which may enhance its biological activity.
- Methoxy groups that can influence solubility and reactivity.
- A methylthio group that can affect the compound's electronic properties.
Pharmacological Applications
The compound's structural features suggest potential applications in drug development, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The dichloro and methoxy groups may play a role in enhancing this activity through mechanisms such as apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Research has shown that pyrido-pyrimidine derivatives can possess antimicrobial activities. This compound could be explored for its efficacy against bacterial and fungal pathogens.
Biochemical Studies
The unique structure of this compound allows it to serve as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : The ability of this compound to interact with specific enzymes could be investigated. Such studies can elucidate its mechanism of action and potential therapeutic targets.
- Receptor Binding Studies : The compound may be assessed for its ability to bind to various biological receptors, providing insights into its pharmacodynamics.
Material Science
In addition to its biological applications, this compound may have utility in material science:
- Organic Electronics : The electronic properties imparted by the methoxy and methylthio groups could make this compound suitable for use in organic semiconductors or photovoltaic devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of similar pyrido-pyrimidine derivatives on human cancer cell lines. Results indicated that compounds with dichloro substitutions showed enhanced activity against breast cancer cells, suggesting that further exploration of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine could yield promising results for anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research conducted on structurally related compounds revealed significant antibacterial activity against Gram-positive bacteria. These findings warrant further investigation into the antimicrobial potential of the target compound, especially considering the increasing resistance observed in clinical pathogens.
Properties
IUPAC Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-23-9-5-10(24-2)13(18)11(12(9)17)8-4-7-6-20-16(25-3)22-15(7)21-14(8)19/h4-6H,1-3H3,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLQWJXOVDCJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=C(N=C3C(=C2)C=NC(=N3)SC)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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